molecular formula C11H12O2S2 B2416099 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one CAS No. 56817-84-6

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one

Cat. No.: B2416099
CAS No.: 56817-84-6
M. Wt: 240.34
InChI Key: BPYVXPDTAGOELX-UHFFFAOYSA-N
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Description

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is an organic compound with the molecular formula C11H12O2S2

Properties

IUPAC Name

O-ethyl phenacylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S2/c1-2-13-11(14)15-8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYVXPDTAGOELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one typically involves the reaction of phenacyl bromide with O-ethyl thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted esters and phenacyl derivatives.

Scientific Research Applications

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenacylsulfanylmethanethioate: Lacks the ethyl group, making it less lipophilic.

    O-methyl phenacylsulfanylmethanethioate: Similar structure but with a methyl group instead of an ethyl group.

    Phenacylsulfanylmethanethioic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is unique due to its specific ester linkage and the presence of both phenacyl and thioester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one, also known by its CAS number 56817-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a unique structure that includes an ethoxymethanethioyl group and a phenylethanone moiety, which may contribute to its biological activity. The chemical formula is C11H14O3S2C_{11}H_{14}O_3S_2.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

The mechanism of action for this compound appears to involve the inhibition of specific enzymes that are crucial for cellular processes. This inhibition can lead to apoptosis (programmed cell death) in cancer cells and disrupt metabolic pathways in bacteria.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition at concentrations as low as 50 µg/mL.
    • Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against gram-positive bacteria, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a reduction of cell viability by approximately 70% after 48 hours.
    • Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces cell death through apoptosis.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50Reference
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerMCF-7 (breast cancer)IC50: 20 µM

Summary of Mechanisms

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Triggering cell death pathways in malignant cells.

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